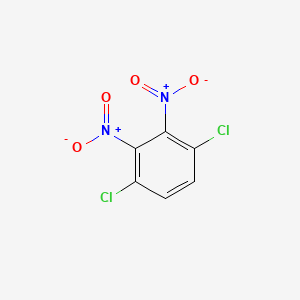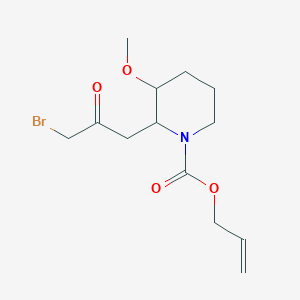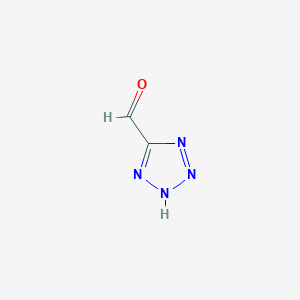
1,4-Dichloro-2,3-dinitrobenzene
Overview
Description
1,4-Dichloro-2,3-dinitrobenzene is an organic compound with the chemical formula C6H3Cl2NO2 . It is a pale yellow solid that is insoluble in water. This compound is related to 1,2-dichlorobenzene by the replacement of one hydrogen atom with a nitro functional group. It serves as an intermediate in the synthesis of various agrochemicals .
Synthesis Analysis
- Chlorination of 1-Chloro-4-nitrobenzene : Another route involves chlorination of 1-chloro-4-nitrobenzene. One of the chlorides in the compound is reactive toward nucleophiles. For example, potassium fluoride reacts with 1-chloro-4-nitrobenzene to give 2-chloro-1-fluoro-4-nitrobenzene, which serves as an intermediate in the production of herbicides. Ammonia reacts with 1-chloro-4-nitrobenzene to yield 2-chloro-4-nitroaniline, a precursor to diazo dyes. Reduction of 1-chloro-4-nitrobenzene with iron powder produces 3,4-dichloroaniline .
Molecular Structure Analysis
The molecular formula of this compound is C6H3Cl2NO2 , and its molar mass is approximately 192.01 g/mol . It appears as colorless to yellow needles . The compound has a melting point range of 52.8 to 56 °C and a boiling point of 263 °C . Its solubility in water is low, and it is more soluble in organic solvents. The chemical structure consists of two chlorine atoms and two nitro groups attached to a benzene ring .
Scientific Research Applications
Molecular Properties and Configurations
1,4-Dichloro-2,3-dinitrobenzene has been studied for its molecular polarizability, including dipole moments and Molar Kerr constants. These studies provide insights into the configurations of such molecules in the dissolved state, contributing to a better understanding of their stereochemistry and interaction with other molecules (Calderbank, Fèvre & Ritchie, 1968).
Solvate Structures
Research has been conducted on the solvate structure of this compound and its interaction with other compounds like 1,4-dioxane. This provides valuable information on the formation of continuous two-dimensional sheets through hydrogen bonds, enhancing our understanding of molecular interactions in solvates (Barnett, Pradon, Lewis & Tocher, 2006).
Reaction Processes
There have been studies focusing on the reaction processes involving this compound. For instance, its interaction with sodium glycolate in glycol has been explored, revealing the formation of explosive nitrate esters and shedding light on the structure of these esters (Blanksma & Fohr, 2010).
Electrochemistry
This compound has also been a subject of electrochemical studies. Investigations into its reduction behavior on electrodes and the impact of proton donors in mixed media have been conducted. These studies are essential for understanding the electrochemical properties of such compounds and their potential applications in electrochemical sensors and devices (Tian & Jin, 2011).
Properties
IUPAC Name |
1,4-dichloro-2,3-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(8)6(10(13)14)5(3)9(11)12/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUODOWOJWDKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B3192668.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B3192671.png)



![[1,1'-Bicyclohexyl]-4,4'-diamine](/img/structure/B3192726.png)


![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenoxy]-1-pyrrolidinyl]-](/img/structure/B3192743.png)


![Benzo[b]thiophen-2(3H)-one, 5-chloro-](/img/structure/B3192764.png)


